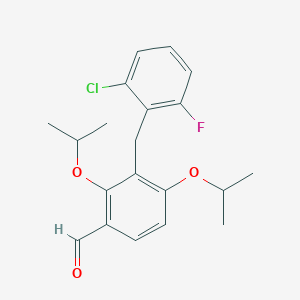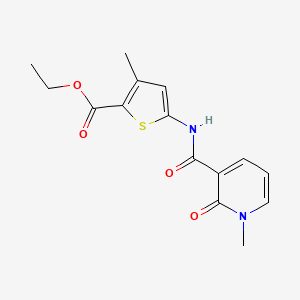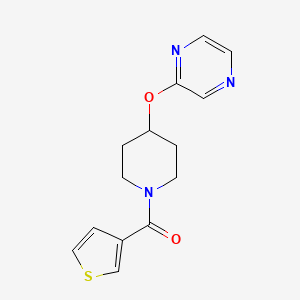
(4-(Pyrazin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-(Pyrazin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone” is a compound that has recently gained attention in the scientific community due to its promising properties. It has been used in the design of novel heterocyclic compounds with potential biological activities .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . All the synthesized molecules were further evaluated for their drug-like behavior through ADME (absorption, distribution, metabolism, and excretion) properties .Applications De Recherche Scientifique
Anticancer Activity
A study conducted by Inceler et al. (2013) synthesized a series of thiophene-containing 1,3-diarylpyrazole derivatives, including compounds structurally related to (4-(Pyrazin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone. They investigated the anticancer activity of these compounds against various human cancer cells, finding that certain derivatives, notably those with piperidine and thiophene groups, exhibited significant growth inhibitory effects on Raji and HL60 cancer cells (Inceler, Yılmaz, & Baytas, 2013).
Selective Estrogen Receptor Modulator (SERM) Properties
Palkowitz et al. (1997) discovered that replacing the carbonyl group in a molecule similar to this compound with oxygen resulted in a substantial increase in estrogen antagonist potency. This suggests the potential of structurally similar compounds as novel SERMs, having estrogen agonist-like actions on bone and serum lipids while displaying estrogen antagonist properties in breast and uterus (Palkowitz et al., 1997).
Enzyme Inhibitory Activity
Research by Cetin et al. (2021) focused on the design and evaluation of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, including compounds similar to this compound, for their enzyme inhibitory activities. They found that these compounds demonstrated significant inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST) (Cetin, Türkan, Bursal, & Murahari, 2021).
Antimicrobial Activity
Several studies have synthesized and investigated the antimicrobial activities of compounds structurally related to this compound. For instance, the work of Mumtaz et al. (2015) showed that pyrazoline derivatives exhibit significant antimicrobial activities, highlighting the potential of similar compounds in antimicrobial applications (Mumtaz, Saeed, Maalik, Khan, Azhar, Fatima, Zaidi, & Atif, 2015).
Propriétés
IUPAC Name |
(4-pyrazin-2-yloxypiperidin-1-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-14(11-3-8-20-10-11)17-6-1-12(2-7-17)19-13-9-15-4-5-16-13/h3-5,8-10,12H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSXKKOZVBWSGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2644805.png)
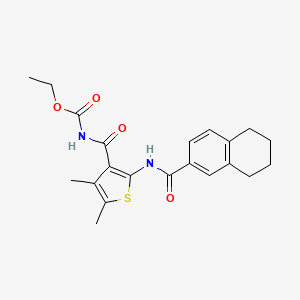
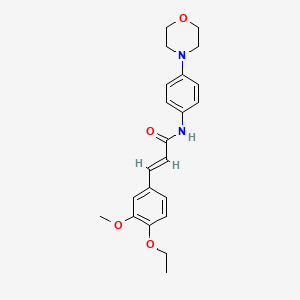
![6-[[5-benzylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2644810.png)
![2-Fluoro-N-[1-[1-[3-(furan-2-yl)butanoyl]piperidin-4-yl]cyclopropyl]pyridine-4-carboxamide](/img/structure/B2644811.png)
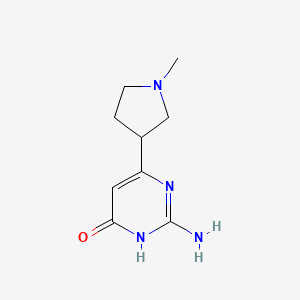
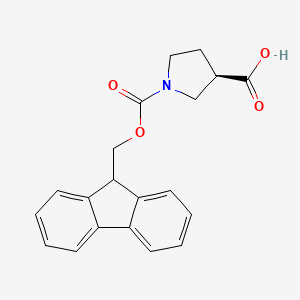
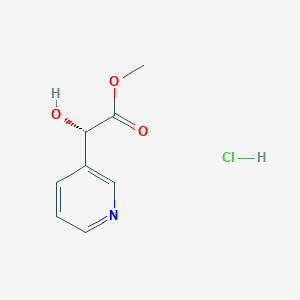
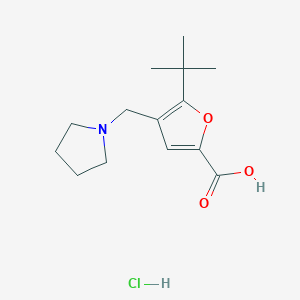
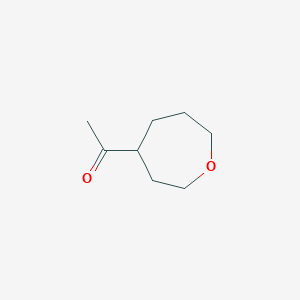
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-propylacetamide](/img/structure/B2644820.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2644823.png)
